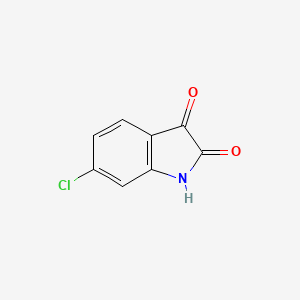

6-Chloroisatin

Overview

Description

Preparation Methods

6-Chloroisatin can be synthesized through various methods. One common synthetic route involves the chlorination of isatin. The reaction typically uses chlorine gas or sodium hypochlorite as the chlorinating agent in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete chlorination .

Another method involves the condensation of thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux . This method is often used to prepare Schiff bases of isatin and its derivatives.

Chemical Reactions Analysis

6-Chloroisatin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloroisatin has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as an apoptosis inducer in non-small lung cancer cells.

Medicine: It is investigated for its antimicrobial, antifungal, and antitubercular activities.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-chloroisatin involves its interaction with various molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

6-Chloroisatin is similar to other isatin derivatives, such as 4-chloroisatin and 5-chloroisatin. it exhibits unique properties due to the position of the chlorine atom on the indole ring. For example, this compound has been found to have better antimicrobial activity compared to 4-chloroisatin . Other similar compounds include 6-bromo-isatin and 6-fluoro-isatin, which also exhibit unique chemical and biological properties .

Biological Activity

6-Chloroisatin, a halogenated derivative of isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a chlorine atom at the 6-position of the isatin structure. Isatins and their derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects including anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) production.

- Mechanism : The compound disrupts mitochondrial membrane potential, leading to increased ROS levels which trigger apoptotic pathways in tumor cells. In vitro studies indicate that this compound can significantly reduce cell viability in various cancer cell lines, such as MCF-7 and SH-SY5Y, with IC50 values ranging from 25 to 50 µM .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial activity against various pathogens:

| Pathogen | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | Effective (similar to control) | Comparable to standard antibiotics |

| Escherichia coli | Moderate activity | Less effective than trimethoprim |

| Pseudomonas aeruginosa | Significant inhibition | Effective against resistant strains |

Studies have reported that certain derivatives of this compound show enhanced antibacterial properties compared to traditional antibiotics such as sulfamethoxazole .

Neuroprotective Effects

In neuropharmacological studies, this compound has been found to exhibit neuroprotective effects by modulating cholinergic activity and acting as a free radical scavenger. This activity is particularly relevant in the context of Alzheimer's disease where it may inhibit acetylcholinesterase (AChE) activity, thus improving cognitive function .

Case Studies

- Apoptotic Mechanisms : A study demonstrated that treatment with this compound led to significant DNA fragmentation and chromatin condensation in SH-SY5Y cells, indicating the induction of apoptosis at concentrations as low as 50 µM .

- Antimicrobial Efficacy : Another investigation highlighted the compound's efficacy against multi-drug resistant Staphylococcus aureus, suggesting its potential use in treating infections where conventional antibiotics fail .

- Cytotoxicity Assessment : Flow cytometry analysis revealed that this compound treatment resulted in an increase in early and late apoptotic cell populations in MCF-7 cells, underscoring its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLBLSGEPQBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287009 | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-92-0 | |

| Record name | 6341-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.